molecular formula C25H26N4O6S B2799073 6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1112014-91-1

6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2799073
CAS No.: 1112014-91-1
M. Wt: 510.57
InChI Key: OXSKMVMAFCKPOP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a quinazolinone ring, and a dioxolane ring. It also contains several methoxy and thioether groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,2,4-oxadiazole and quinazolinone rings would likely contribute to the rigidity of the molecule, while the dioxolane ring and the thioether and methoxy groups would add some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of several polar functional groups would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to quinazolin-8(7H)-one derivatives have been extensively studied for their versatile synthetic routes and chemical properties. For example, Phillips and Castle (1980) explored the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, utilizing intermediates with similar structural features to the compound . This research provides insights into the synthetic versatility of quinazolinones and their potential as intermediates in organic synthesis (Phillips & Castle, 1980).

Antimicrobial and Antibacterial Applications

Several studies have been conducted on quinazolinone derivatives to evaluate their antimicrobial and antibacterial efficacy. Komaraiah et al. (2007) synthesized novel 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones via azide cycloaddition reaction, highlighting the potential of such compounds in developing new antimicrobial agents (Komaraiah et al., 2007). Similarly, Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, screening them for antibacterial activity, which underscores the pharmacological relevance of these compounds in addressing bacterial infections (Singh et al., 2010).

Anticancer Research

The search for anticancer agents has also led to the investigation of quinazolinone derivatives. Al-Wahaibi et al. (2021) explored the synthesis of 1,3,4-oxadiazole N-Mannich bases, evaluating their antimicrobial and anti-proliferative activities against several cancer cell lines. This study exemplifies the role of quinazolinone derivatives in developing potential anticancer therapies (Al-Wahaibi et al., 2021).

Advanced Materials and Chemical Analysis

In addition to pharmacological applications, compounds with complex heterocyclic structures like quinazolinones and oxadiazoles are of interest in materials science and chemical analysis. For instance, Soliman et al. (2015) conducted spectroscopic studies, HOMO-LUMO, NBO analyses, and investigated thione-thiol tautomerism of a new hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one. Such studies are crucial for understanding the electronic properties and potential applications of these compounds in advanced materials (Soliman et al., 2015).

Future Directions

The potential future directions for research on this compound would likely depend on its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug .

Properties

IUPAC Name

6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylbutyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O6S/c1-14(2)7-8-29-24(30)16-10-20-21(34-13-33-20)11-17(16)26-25(29)36-12-22-27-23(28-35-22)15-5-6-18(31-3)19(9-15)32-4/h5-6,9-11,14H,7-8,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSKMVMAFCKPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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